molecular formula C11H21N3O3 B060322 1-Boc-Isonipecotic acid hydrazide CAS No. 187834-88-4

1-Boc-Isonipecotic acid hydrazide

Cat. No. B060322
M. Wt: 243.3 g/mol
InChI Key: JLIKTOWFNQDEME-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Boc-Isonipecotic acid hydrazide's synthesis often involves the condensation of equimolar 3-methoxysalicylaldehyde or 4-dimethylaminobenzaldehyde with isonicotinic acid hydrazide in methanol or ethanol. This process leads to the formation of Schiff base compounds, which are characterized by their unique structural configurations and intermolecular hydrogen bonding (Yang, 2007).

Molecular Structure Analysis

The molecular structure of 1-Boc-Isonipecotic acid hydrazide derivatives can be elucidated using single-crystal X-ray diffractions, demonstrating the compounds' trans configurations with respect to the C=N double bonds. This analysis further reveals their crystallization in specific space groups and the formation of intermolecular hydrogen bonds that contribute to the compounds' stability (Yang, 2007).

Scientific Research Applications

  • Isoniazid (INH) Target in Mycobacterium tuberculosis : A study by Banerjee et al. (1994) revealed that isoniazid, which is related to isonipecotic acid hydrazide, targets the mycobacterial inhA gene in Mycobacterium tuberculosis. This finding helps in understanding the action mechanism of one of the most widely used antituberculosis drugs (Banerjee et al., 1994).

  • Synthesis of Polymer-Grafted Liposomes : Zalipsky (1993) described the synthesis of a distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugate with a hydrazide group, useful for creating polymer-grafted liposomes. This process includes the use of tert-butyloxycarbonyl (Boc) protected hydrazide group, which is relevant to the Boc-Isonipecotic acid hydrazide (Zalipsky, 1993).

  • Drug Release from Hydrazone-Containing Peptide Amphiphiles : Matson and Stupp (2011) investigated hydrolytically-labile hydrazones in peptide amphiphiles as degradable tethers for drug release, using a compound related to 1-Boc-Isonipecotic acid hydrazide (Matson & Stupp, 2011).

  • Antimicrobial Activity of Amino Acid-Hydrazide Derivatives : Research by Khattab (2005) on the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including a compound related to 1-Boc-Isonipecotic acid hydrazide, showed antimicrobial activity. This study highlights the potential use of these compounds in antimicrobial applications (Khattab, 2005).

  • Oxidation of Isoniazid by Peroxidase : Shoeb et al. (1985) explored the oxidation of isonicotinic acid hydrazide by horseradish peroxidase, which is relevant to the study of isonipecotic acid hydrazide's chemical properties (Shoeb et al., 1985).

Safety And Hazards

1-Boc-Isonipecotic acid hydrazide can be harmful if inhaled, in contact with skin, or if swallowed . In case of skin or eye contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . It is also advised to wear suitable personal protective equipment when handling this compound .

properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-8(5-7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKTOWFNQDEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627703
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-Isonipecotic acid hydrazide

CAS RN

187834-88-4
Record name tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 1-tert-butyl 4-ethylpiperidine-1,4-dicarboxylate (21 g), hydrazine monohydrate (40 mL), and ethanol (200 mL) was heated and refluxed for 22 hours. After leaving to be cooled, the solvent was evaporated under reduced pressure, to the residue were added saturated brine and ethyl acetate, and the organic phase was separated. The organic phase was dried over magnesium sulfate and the solvent was evaporated under reduced pressure. To the residue was added diisopropyl ether, followed by stirring for 1 hour, and the resulting solid was collected by filtration and dried under reduced pressure to obtain tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate (17.8 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g piperidine-1,4-dicarboxylic acid 1-tert-butyl ester was dissolved in 100 mL methanol and 100 mL hydrazine monohydrate was added. The mixture was reflux overnight. The reaction was cooled to RT and then the solvent was removed under vacuum to give 95 g of the desired product. Rf: 0.2 (DCM/MeOH=20/1)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (120 g, 520 mmol) in DCM (250 mL) was added carbonyldiimidazole (96 g, 590 mmol) in portions at room temperature. After 30 minutes, the reaction mixture was added to a freshly prepared solution of hydrazine (27 g, 840 mmol) in DCM (100 mL). After 30 minutes, the reaction was washed with a saturated solution of sodium carbonate, brine, dried over sodium sulfate, filtered and concentrated. The resulting solid was suspended in ether and filtered to give tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 9.00 (s, 1H), 4.15-4.10 (s, 2H), 3.95-3.90 (m, 2H), 2.80-2.60 (m, 2H), 2.25-2.20 (m, 1H), 1.62-1.55 (m, 2H), 1.40 (s, 9H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Carbonyl diimidazole (3.57 g, 22 mmol) was added to a solution of 1-(tert-butoxycarbonyl)-piperidine-4-carboxylic acid (4.59 g, 20 mmol) in methylene chloride (50 mL) and stirred for two hours until gas evolution ceased. Then hydrazine (0.8 mL, ˜26 mmol) was added to the reaction and the reaction was stirred at room temperature for another two hours. The reaction was diluted with more methylene chloride and washed with sat'd aqueous NaHCO3. The organic layer was dried over anhydrous Na2SO4, filtered and the solvent evaporated to give a viscous residue. Trituration with diethyl ether afforded tert-butyl 4-(hydrazinocarbonyl)-piperidine-1-carboxylate as an off-white solid. 1H NMR (500 MHz, CDCl3): 6.77 (1H, br s), 4.15 (2H, br s), 3.90 (2H, v br s), 2.75 (2H, b s), 2.22 (1H, m), 1.78 (2H, br d, J=11.9 Hz), 1.66 (2H, br q, J=12.2 Hz, J=27.5 Hz), 1.47 (9H, s).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods V

Procedure details

To a stirred solution of 1-tert-butyl 4-ethylpiperidine-1,4-dicarboxylate (10 g, 38.9 mmol, 1.0 eq) in EtOH (100 mL) was added hydrazine hydrate (18.67 g, 389 mmol, 10 eq.) and the mixture was refluxed for 8 h. The reaction was cooled to room temperature and evaporation of the solvent gave a viscous liquid which was dissolved in CH2Cl2, washed with water (3×50 mL) then brine (50 mL). The organic layers were combined, dried over Na2SO4, the solvent evaporated leaving a yellowish oil, which upon addition of a few drops of acetonitrile and re-evaporation, yielded the title compound (8.6 g, 35.3 mmol) MS (m/z, MH−): 242.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-Isonipecotic acid hydrazide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
AM Hartman, VR Jumde, WAM Elgaher… - New applications of … - research.rug.nl
… The acylhydrazone was synthesised according to GP1 by using 1-Boc-isonipecotic acid hydrazide (26 mg, 0.1 mmol) in methanol (1.0 mL) and para-glucosebenzaldehyde (14.5 mg, …
Number of citations: 2 research.rug.nl
AM Hartman, VR Jumde, WAM Elgaher… - …, 2021 - Wiley Online Library
… glucopyranosyloxy)benzylidene]hydrazino}carbonyl)piperidine-1-carboxylate (A1H2): The acylhydrazone was synthesized according to GP1 by using 1-Boc-isonipecotic acid hydrazide …

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